molecular formula C19H25N7O B2379848 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2201872-65-1

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Katalognummer B2379848
CAS-Nummer: 2201872-65-1
Molekulargewicht: 367.457
InChI-Schlüssel: ZJXDHHMGOBWRNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a derivative of pyrimidine and fused pyrimidine . Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Potential

Research indicates that compounds related to the chemical structure demonstrate significant antimicrobial and anticancer properties. For example, a study conducted by Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential. This indicates the utility of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Anticancer Activity

Further emphasizing its potential in oncology, Abdellatif et al. (2014) synthesized new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Most compounds displayed significant antitumor activity, suggesting their potential as cancer therapeutics (Abdellatif et al., 2014).

Biological Evaluation and Synthesis Techniques

Further research into the synthesis of related compounds and their biological evaluation has been conducted. For example, Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their study contributes to the understanding of the chemical synthesis techniques applicable to these compounds (Rahmouni et al., 2014).

Pharmaceutical Development

The compound has also been studied in the context of pharmaceutical development. Verhoest et al. (2012) detailed the design and discovery of a PDE9A inhibitor, a derivative in the same chemical family, which has progressed to clinical trials, illustrating the compound's potential in therapeutic applications (Verhoest et al., 2012).

Antiviral and Cytotoxic Agents

El-Subbagh et al. (2000) synthesized a series of compounds, including pyrazolo[3,4-d]pyrimidines, and screened them for their in vitro antiviral and antitumor activities. This research demonstrates the compound's potential in developing new antiviral and cytotoxic agents (El-Subbagh et al., 2000).

Eigenschaften

IUPAC Name

3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-12-13(2)20-11-26(19(12)27)10-15-5-7-25(8-6-15)18-16-9-21-24(4)17(16)22-14(3)23-18/h9,11,15H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXDHHMGOBWRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.